molecular formula C25H24N2 B10925157 1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10925157
M. Wt: 352.5 g/mol
InChI Key: DCTNLIICLBEOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two 4-methylphenyl groups and a 2-methylbenzyl group attached to the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves the reaction of appropriate benzyl and phenyl derivatives with hydrazine or its derivatives. One common method includes the cyclization of 1,3-diketones with hydrazine hydrate under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product. Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(2-Methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and phenyl positions, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include acids, bases, solvents like methanol or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the development of new pharmaceuticals and as a tool in biochemical studies.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(2-Methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2-Methylbenzyl)-4-(4-methylbenzyl)piperazine: This compound has a similar structure but contains a piperazine ring instead of a pyrazole ring.

    2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazole: This compound contains a benzimidazole ring and exhibits different biological activities.

    4-Methylbenzyl 4-methylphenyl sulfone: This compound has a sulfone group and different chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

Molecular Formula

C25H24N2

Molecular Weight

352.5 g/mol

IUPAC Name

3,5-bis(4-methylphenyl)-1-[(2-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C25H24N2/c1-18-8-12-21(13-9-18)24-16-25(22-14-10-19(2)11-15-22)27(26-24)17-23-7-5-4-6-20(23)3/h4-16H,17H2,1-3H3

InChI Key

DCTNLIICLBEOOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2CC3=CC=CC=C3C)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.